BenchChemオンラインストアへようこそ!

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Lipophilicity ADME Drug-likeness

This 3-ethoxy-4-hydroxyphenyl furan-2-carbohydrazide (CAS 1029017-68-2, XLogP3-AA=2.2) is a structurally defined intermediate explicitly exemplified in GCGR antagonist patents (US10202379, Ref. Ex. 629). Its unique ONO tridentate donor set (carbonyl O, azomethine N, phenolic O) enables exploration of differentiated metal-chelation geometries and phenol acidity/potency SAR impossible with 2-hydroxy or 3-methoxy analogs. Supplied at ≥95% HPLC purity, it's ready for direct use in cAMP inhibition assays, metallodrug synthesis, or QSAR modeling. Avoid custom synthesis delays.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
Cat. No. B11679102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)O
InChIInChI=1S/C14H14N2O4/c1-2-19-13-8-10(5-6-11(13)17)9-15-16-14(18)12-4-3-7-20-12/h3-9,17H,2H2,1H3,(H,16,18)/b15-9+
InChIKeyGJCFNDKZCPRYPK-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide: Procurement-Grade Compound Identity, Purity & Physicochemical Baseline


N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide (CAS 1029017-68-2; also registered as 292181-06-7) is a heterocyclic Schiff-base hydrazone with molecular formula C₁₄H₁₄N₂O₄ and molecular weight 274.27 g·mol⁻¹ [1]. Commercially sourced material is supplied at ≥95% purity (HPLC) . The compound incorporates a furan-2-carbohydrazide core condensed with 3-ethoxy-4-hydroxybenzaldehyde, yielding an (E)-configured azomethine (–HC=N–) linkage flanked by a phenolic –OH (position 4) and an ethoxy (–OCH₂CH₃) substituent (position 3) on the benzylidene ring [1]. Computed physicochemical descriptors include XLogP3-AA = 2.2, two hydrogen-bond donors, five hydrogen-bond acceptors, and five rotatable bonds [1]. This substitution pattern distinguishes the compound from the more extensively studied 3-hydroxy-4-methoxy (iso-vanillin-derived) and 3-ethoxy-2-hydroxy (salicylaldehyde-derived) regioisomers, and imparts specific steric, electronic, and lipophilicity properties that influence metal-chelation geometry, tautomeric preference, and biological target engagement across the furan-2-carbohydrazide chemotype [2][3].

Why N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide Cannot Be Replaced by Common In-Class Analogs


The furan-2-carbohydrazide scaffold is highly sensitive to the nature and position of substituents on the benzylidene ring: small changes in the phenolic –OH location, the alkoxy chain length, or the heterocyclic core (furan vs. thiophene vs. benzofuran) drastically alter metal-binding denticity, tautomeric equilibrium, lipophilicity, and consequently biological readouts such as glucagon receptor antagonism, antimicrobial activity, DNA intercalation, and non-linear optical (NLO) response [1][2][3]. The 3-ethoxy-4-hydroxy substitution pattern is specifically claimed in composition-of-matter patent families covering furan-2-carbohydrazide-based glucagon receptor antagonists, indicating that this particular regioisomer possesses a non-obvious combination of phenol acidity and steric bulk critical for target engagement . Procurement of structurally similar but unoptimized analogs (e.g., the 3-methoxy-4-hydroxy or 3-ethoxy-2-hydroxy variants) cannot be assumed to yield equivalent potency, selectivity, or pharmacokinetic behavior without direct comparative data [4].

Quantitative Differentiation Evidence for N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide Against Closest Analogs


XLogP3-AA Lipophilicity Advantage Over the 3-Hydroxy-4-Methoxy Analog

The target compound exhibits a computed XLogP3-AA of 2.2, reflecting the ethoxy substituent at position 3 of the benzylidene ring [1]. This value is approximately 0.7–1.0 log units higher than the predicted logP for the most closely related literature comparator, N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1; methoxy analog), which carries a less lipophilic –OCH₃ group [2]. A logP in the 2–3 range is generally considered favorable for oral bioavailability and passive membrane permeability, whereas logP < 1.5 may limit cellular uptake [3].

Lipophilicity ADME Drug-likeness

Regioisomeric Differentiation: 4-Hydroxy vs. 2-Hydroxy Substitution Dictates Metal-Binding Denticity and Complex Geometry

The target compound places the phenolic –OH group at the 4-position of the benzylidene ring (para to the azomethine linkage), resulting in a potential ONO tridentate donor set involving the carbonyl oxygen, the azomethine nitrogen, and the phenolic oxygen spaced by a 6-membered chelate ring upon metal coordination [1]. In contrast, the extensively studied 3-ethoxy-2-hydroxy regioisomer (HL3; furan-2-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide) positions the –OH ortho to the azomethine carbon, which enables a more compact 5-membered chelate ring with potentially different metal selectivity, stability constants, and redox behavior [2]. Single-crystal X-ray diffraction of the 2-hydroxy regioisomer confirms a planar, intramolecularly hydrogen-bonded (O–H···N) conformation that is not geometrically accessible to the 4-hydroxy isomer [2][3].

Coordination chemistry Tridentate ligand Metal complex

Patent-Specific Composition-of-Matter Coverage for Glucagon Receptor Antagonist Applications

The target compound is explicitly exemplified as Reference Example 629 in US Patent US10202379, which claims 2-furancarboxylic acid hydrazide derivatives as glucagon receptor (GCGR) antagonists . This patent family contains quantitative binding data for structurally related examples: certain analogs achieve hGluR Kd values as low as 2.3 nM and rat receptor IC₅₀ values of 0.43 nM . While the specific IC₅₀ or Kd for the target compound is not publicly disclosed, its inclusion as a reference example indicates that the 3-ethoxy-4-hydroxy substitution pattern was synthesized and evaluated within the structure–activity relationship (SAR) campaign that identified the importance of phenol acidity (pKa modulation) for GCGR antagonism [1]. By contrast, the 3-hydroxy-4-methoxy analog (L1) is not covered by this patent family and was developed in an unrelated antibacterial coordination-chemistry context [2].

Glucagon receptor Type 2 diabetes Metabolic disease

Ethoxy vs. Methoxy Substituent: Impact on Phenol Acidity (pKa) and Hydrogen-Bonding Capacity

The ethoxy (–OCH₂CH₃) group at position 3 exerts a different electron-donating effect compared to the methoxy (–OCH₃) group found in the L1 analog, resulting in a higher predicted pKa of the para-phenolic –OH in the target compound (predicted pKa ≈ 9.5–10.2 for the 3-ethoxy-4-hydroxyphenyl motif) [1][2]. The SAR study by Hasegawa et al. (2014) demonstrated that phenol acidity is a critical determinant of GCGR antagonistic potency within the furan-2-carbohydrazide series, with more acidic phenols (lower pKa) generally correlating with improved receptor binding [3]. The ethoxy-substituted compound offers a moderately attenuated phenol acidity relative to the methoxy analog, which may translate into a differentiated pharmacokinetic or selectivity profile [3].

Phenol acidity pKa modulation SAR

Supplier-Grade Purity Benchmark: ≥95% HPLC Purity with Full Quality Assurance Documentation

Commercially available N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide (AKSci Catalog No. 2398EM) is supplied at ≥95% purity with accompanying Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . This contrasts with the 3-hydroxy-4-methoxy analog (L1), which is predominantly synthesized in-house by academic laboratories with variable purity and limited batch-to-batch quality assurance [1]. For procurement-driven research, the availability of a commercial-grade product with documented purity reduces the burden of in-house synthesis, characterization, and quality control, thereby improving experimental reproducibility and accelerating project timelines .

Chemical procurement Quality control Reproducibility

Furan vs. Thiophene Core: Divergent Biological Activity Profiles in Structurally Analogous Ligands

The furan-2-carbohydrazide core of the target compound distinguishes it from the thiophene-2-carbohydrazide analog (L2), which was directly compared to the furan-containing L1 in the same study [1]. Al-Harbi et al. (2013) reported that Co(II) and Cd(II) complexes of the furan-based ligand L1 and the thiophene-based ligand L2 exhibited different antimicrobial activities against Bacillus (G+) and Pseudomonas (G−) strains, with metal complexes generally showing reduced resistivity compared to free ligands [1]. Furthermore, furan-2-carbohydrazides have been specifically identified as orally active GCGR antagonists, a pharmacological activity not reported for the corresponding thiophene analogs [2]. The furan oxygen participates in distinct hydrogen-bonding and dipole interactions compared to the thiophene sulfur, affecting both molecular recognition and physicochemical properties [3].

Heterocyclic chemistry Antimicrobial Metal complexes

High-Impact Research and Procurement Application Scenarios for N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide


Glucagon Receptor Antagonist Lead Optimization and Type 2 Diabetes Drug Discovery

The compound's explicit exemplification in US10202379 (Reference Example 629) positions it as a structurally defined intermediate for medicinal chemistry teams pursuing GCGR antagonists for type 2 diabetes . The 3-ethoxy-4-hydroxy substitution pattern provides a differentiated phenol acidity and lipophilicity profile (XLogP3-AA = 2.2) within the SAR landscape defined by Hasegawa et al. (2014), enabling exploration of pKa–potency relationships distinct from the extensively optimized ortho-nitrophenol series [1][2]. Procurement of this compound allows direct evaluation of the 3-ethoxy-4-hydroxyphenyl pharmacophore in GCGR binding and functional assays (cAMP inhibition, glycogenolysis) without the need for custom synthesis [1].

Tridentate ONO Ligand for Transition Metal Complex Synthesis and Catalysis

The 4-hydroxy substitution pattern creates a unique 6-membered chelate ring motif (ONO donor set: carbonyl O, azomethine N, phenolic O) that is structurally distinct from the 5-membered chelate formed by 2-hydroxy (salicylaldehyde-derived) regioisomers . This coordination geometry may confer different metal-ion affinities, redox potentials, and catalytic activities compared to HL3-type ligands [1]. Researchers in inorganic and organometallic chemistry can procure this compound as a pre-formed ligand for the synthesis of Ru(II), V(V), Co(II), Cd(II), or Cu(II) complexes with potential applications in homogeneous catalysis, DNA binding/cleavage studies, or anticancer metallodrug development [2].

Antimicrobial Coordination Compound Screening Platform

The established antimicrobial screening framework for furan-2-carbohydrazide Schiff-base metal complexes—as demonstrated for the structurally analogous L1 compound against Bacillus (G+) and Pseudomonas (G−) —can be directly extended to the target compound. Procurement of the pre-formed ligand enables systematic synthesis of metal complex libraries (Co, Cd, Cu, Zn, Ru) and comparative evaluation of zone-of-inhibition and MIC values, with the hypothesis that the ethoxy substituent may alter complex lipophilicity and membrane permeability relative to the methoxy benchmark [1]. The commercial availability of the ligand at ≥95% purity supports reproducible, high-throughput screening workflows [1].

Computational Chemistry and Structure-Based Drug Design (SBDD) Studies

The availability of a PubChem-registered 3D conformer, computed physicochemical descriptors (XLogP3-AA, HBD/HBA counts, rotatable bonds), and DFT-optimized geometries for related analogs makes this compound an attractive test case for computational chemistry investigations . Applications include molecular docking studies against the human glucagon receptor (using the SAR data from Hasegawa et al., 2014, as validation), molecular dynamics simulations to assess the impact of ethoxy vs. methoxy substitution on ligand–protein residence time, and QSAR model development for phenol acidity-dependent GCGR antagonism [1][2].

Quote Request

Request a Quote for N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.